molecular formula C22H17N2P B1177782 Cochinmicin I CAS No. 146925-27-1

Cochinmicin I

Cat. No.: B1177782
CAS No.: 146925-27-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cochinmicin I is a natural product found in Microbispora with data available.

Scientific Research Applications

1. Endothelin Antagonist Properties

Cochinmicin I, along with Cochinmicins II and III, are identified as competitive endothelin antagonists, discovered in the fermentation cultures of Microbispora sp. ATCC 55140 (Lam et al., 1992). These compounds are novel peptolides and are characterized as cyclodepsipeptides. This compound is particularly notable as the deschloro analog of Cochinmicin III.

2. Structural Characterization

The structural analysis of Cochinmicins I, II, and III revealed that they are cyclic depsipeptides containing six alpha-amino acids and a pyrrolecarboxylic acid. This includes compounds like D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and 3,5-dihydroxyphenylglycine (DHPG), with variations for each Cochinmicin (Zink et al., 1992).

3. Synthesis and Biosynthesis Study

A study focused on the total synthesis of this compound and its derivative, Cochinmicin VI, delving into the challenges of synthesizing compounds containing dihydroxyphenylglycine. This research also identified and detailed the Cochinmicin biosynthesis gene cluster, underscoring the complexity and importance of these molecules in scientific research (Schnegotzki et al., 2022).

Properties

CAS No.

146925-27-1

Molecular Formula

C22H17N2P

Molecular Weight

0

IUPAC Name

N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63)

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6

Origin of Product

United States

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